REACTION_CXSMILES
|
[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH2:9][C:10](OCC)=[O:11])=[C:6]([N+:17]([O-])=O)[CH:5]=1)(=[O:3])[CH3:2].COC1C=CC2OCC(=O)NC=2C=1>C(O)(=O)C.[Fe]>[C:1]([C:4]1[CH:16]=[CH:15][C:7]2[O:8][CH2:9][C:10](=[O:11])[NH:17][C:6]=2[CH:5]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(NC(CO2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was obtained as an off white solid after work up
|
Type
|
CUSTOM
|
Details
|
Recrystallization with ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(NC(CO2)=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |